molecular formula C12H12BrN3O B3141881 N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 489406-48-6

N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B3141881
CAS No.: 489406-48-6
M. Wt: 294.15 g/mol
InChI Key: OULCNRSHAQNZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS RN 2373388-61-3) is a chemical compound with the molecular formula C15H16BrN3O and a molecular weight of 334.22 g/mol . It is supplied as a tan to white solid that should be stored in a dark place at 2-8°C to maintain stability . The 1H-pyrazole-5-carboxamide scaffold is a versatile structure in medicinal and agrochemical research . Pyrazole carboxamide derivatives have been extensively investigated for their biological activities, with studies highlighting their potential as apoptosis-inducing agents in cancer cell lines and as fungicidal and insecticidal agents . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-8-7-9(13)3-4-10(8)15-12(17)11-5-6-14-16(11)2/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULCNRSHAQNZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 4-bromo-2-methylaniline with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, leading to the development of new compounds with enhanced properties.

Biology

This compound has been investigated for its potential as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity makes it valuable in understanding metabolic pathways and cellular processes.

Medicine

The compound shows promise in therapeutic applications, particularly in oncology and neurology:

  • Anticancer Activity : Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung (A549) cancers. The following table summarizes key findings from recent research:
StudyCell LineIC50 (µM)Mechanism
Bouabdallah et al.Hep-23.25Cytotoxicity
Xia et al.A54949.85Induction of apoptosis
Li et al.MCF70.01Aurora-A kinase inhibition
Sun et al.NCI-H4600.39Autophagy induction

These results suggest that this compound could be developed into an effective anticancer agent.

Antitumor Activity

In a study conducted by Wei et al., derivatives of pyrazole were screened for antitumor activity against the A549 cell line, revealing that structural modifications could enhance potency. This highlights the importance of chemical structure in determining biological activity.

Neuroprotective Effects

Research indicates that the modulation of serotonin receptors by this compound may offer neuroprotective effects, particularly relevant for mood disorders and neurodegenerative diseases. Further clinical studies are necessary to validate these findings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
  • Molecular Formula : C₁₂H₁₂BrN₃O
  • Key Features :
    • A pyrazole core substituted with a methyl group at the 1-position.
    • A carboxamide group at the 5-position, linked to a 4-bromo-2-methylphenyl aromatic ring.
  • Significance : Pyrazole-carboxamide derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The bromine atom and methyl substituents on the phenyl ring may enhance lipophilicity and influence binding to biological targets .

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the pyrazole-carboxamide scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituent Variations vs. Target Compound Molecular Formula Key References
N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide - 4-chloro on pyrazole; 1-ethyl instead of 1-methyl C₁₃H₁₃BrClN₃O
4-Allyl-N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide - 4-allyl on pyrazole C₁₅H₁₅BrN₃O
4-bromo-N-(2,4-dimethylphenyl)-3-nitro-1H-pyrazole-5-carboxamide - 3-nitro on pyrazole; 2,4-dimethylphenyl instead of 4-bromo-2-methylphenyl C₁₂H₁₁BrN₄O₃
4-bromo-1-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide - Nitropyrazole-ethyl chain at carboxamide nitrogen C₁₂H₁₃BrN₆O₃

Physicochemical Properties

Property Target Compound 4-Chloro-1-ethyl analogue 4-Allyl analogue 3-Nitro analogue
Molecular Weight 323.16 g/mol 342.62 g/mol 349.21 g/mol 339.15 g/mol
Lipophilicity (LogP) Estimated ~3.2 Higher due to Cl/ethyl groups Increased by allyl group Reduced by nitro group
Solubility Low in water, moderate in DMSO Lower due to Cl substituent Enhanced by allyl chain Low due to nitro group

Notes:

  • The 4-allyl analogue () introduces steric bulk and unsaturation, which may affect binding to hydrophobic enzyme pockets.
  • The 3-nitro analogue () has a strong electron-withdrawing group, altering electronic properties and reactivity .

Biological Activity

N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole derivatives class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN3O, with a molecular weight of approximately 292.14 g/mol. Its structure includes a pyrazole ring substituted with a bromine atom at the 4-position and a methyl group at the 2-position on the phenyl ring, along with a carboxamide functional group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Receptor Modulation : It may interact with receptors related to cell proliferation and apoptosis, influencing cellular signaling pathways associated with cancer progression and immune response .
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial and antifungal properties, particularly against multidrug-resistant strains. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses notable antimicrobial properties. For instance, it has shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Anticancer Potential

The compound has also been evaluated for its anticancer activities. Research indicates that pyrazole derivatives can inhibit the growth of several cancer cell types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The growth inhibition is often quantified using IC50 values, which indicate the concentration required to inhibit cell proliferation by 50% .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with related pyrazole derivatives is essential.

Compound NameMolecular FormulaBiological Activity
N-(4-bromo-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamideC12H12BrN3OAntibacterial
4-Bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamideC13H14BrN3OAnti-inflammatory
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamideC11H10BrN3OAnticancer

This table highlights the unique biological activities associated with each compound, emphasizing how structural variations can influence pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Antimicrobial Evaluation : A study reported that certain pyrazole derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant antibacterial efficacy .
  • Anticancer Activity : In research focusing on pyrazole compounds' anticancer properties, one derivative showed an IC50 value of 26 µM against A549 lung cancer cells, indicating promising cytotoxic effects .
  • Inflammation and Pain Management : Other studies have suggested that pyrazole derivatives could serve as potential anti-inflammatory agents by inhibiting specific enzymes involved in inflammatory processes .

Q & A

Q. What are the common synthetic routes for N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and what reagents are critical for its preparation?

The compound is synthesized via cyclocondensation reactions. A typical route involves reacting ethyl acetoacetate with phenylhydrazine derivatives under basic conditions to form the pyrazole core. For example, cyclocondensation of 4-bromo-2-methylaniline with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a coupling agent (e.g., DCC or EDC) yields the target compound. Key reagents include N,N-dimethylformamide dimethyl acetal (DMF-DMA) for formylation and sodium azide for triazole ring formation in analogous structures .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • X-ray diffraction (XRD): Resolves crystal packing and bond angles (e.g., pyrazole derivatives in used XRD for structural validation).
  • IR spectroscopy: Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • NMR: ¹H/¹³C NMR confirms substituent positions (e.g., 4-bromo-2-methylphenyl protons appear as distinct aromatic signals).
  • Mass spectrometry: Validates molecular weight (e.g., ESI-MS for m/z matching) .

Q. How can researchers address solubility limitations of this compound in aqueous solutions?

Low water solubility (common in pyrazole carboxamides) can be mitigated by:

  • Using co-solvents like DMSO or PEG-400 (≤10% v/v).
  • Derivatization with hydrophilic groups (e.g., hydroxyl or amine moieties) to improve bioavailability, as seen in modified triazole derivatives .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and binding affinity of this compound with biological targets?

  • Quantum chemical calculations (DFT): Optimize molecular geometry and predict electrostatic potential surfaces for interaction analysis.
  • Molecular docking (AutoDock Vina, Schrödinger): Simulate binding to enzymes (e.g., carbonic anhydrase) using crystal structures from the PDB.
  • Reaction path search methods: Combine computational and experimental data to streamline reaction optimization, as proposed by ICReDD for efficient design .

Q. How should researchers resolve contradictions between in vitro and in silico activity data for this compound?

  • Replicate assays under varied conditions (pH, temperature) to assess reproducibility.
  • Validate computational models with experimental IC₅₀ values (e.g., enzyme inhibition assays).
  • Use molecular dynamics simulations to account for protein flexibility and solvation effects, which may explain discrepancies .

Q. What methodologies are recommended for evaluating the inhibitory activity of this compound against disease-relevant enzymes?

  • In vitro enzyme assays: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) or colorimetric kits (e.g., HDAC Inhibitor Screening Kit).
  • Kinetic studies: Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots.
  • Structure-activity relationship (SAR) analysis: Modify substituents (e.g., bromo vs. methyl groups) to correlate structural features with potency .

Q. How can photophysical properties of this compound inform its application in bioimaging or sensor development?

  • Solvent polarity studies: Measure fluorescence emission maxima in solvents like DMSO (λem = 356 nm) or hexane to assess polarity-dependent shifts.
  • Time-resolved fluorescence: Quantify excited-state lifetimes for sensor design.
  • TD-DFT calculations: Predict electronic transitions and compare with experimental UV-Vis spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.